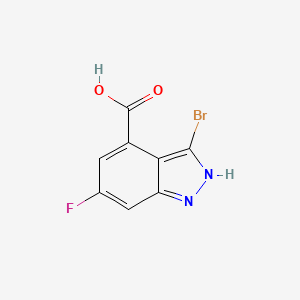

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid

説明

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of bromine and fluorine atoms at the 3rd and 6th positions, respectively, and a carboxylic acid group at the 4th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of indazole derivatives. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction parameters and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

化学反応の分析

Types of Reactions

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove oxygen-containing groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.

科学的研究の応用

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.

Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

作用機序

The mechanism of action of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to its biological activity. The exact pathways and molecular targets depend on the specific application and context of its use.

類似化合物との比較

Similar Compounds

- 6-Fluoro-1H-indazole-4-carboxylic acid

- 3-Bromo-1H-indazole-4-carboxylic acid

- 6-Bromo-1H-indazole-4-carboxaldehyde

Uniqueness

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is unique due to the simultaneous presence of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct advantages in drug design, such as improved metabolic stability and enhanced target specificity.

生物活性

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is an indazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in oncology and inflammation, due to its ability to interact with various biochemical pathways and molecular targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Inhibition of Enzymatic Activity : The compound is known to inhibit phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell growth and survival pathways. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis.

- Modulation of Cellular Signaling : It affects various signaling pathways, including those related to cancer progression and inflammatory responses. By altering gene expression and cellular metabolism, the compound can induce cell cycle arrest in tumor cells .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies

Several studies have highlighted the efficacy of this compound in different therapeutic contexts:

- Cancer Research : A study demonstrated that this compound significantly inhibited the growth of HCT116 colon cancer cells in vitro and in vivo, showcasing its potential as a novel therapeutic agent against colorectal cancer .

- Inflammation Studies : Research indicated that the compound effectively reduced levels of pro-inflammatory cytokines in models of acute inflammation, suggesting its utility in treating inflammatory diseases.

- Antimicrobial Activity : Investigations into the antibacterial properties revealed that this compound exhibited notable activity against Staphylococcus aureus, indicating its potential role as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- High Gastrointestinal Absorption : The compound shows high gastrointestinal absorption rates, making it suitable for oral administration.

- Blood-Brain Barrier Permeability : Preliminary studies indicate that it may cross the blood-brain barrier, which could be advantageous for treating central nervous system disorders.

特性

IUPAC Name |

3-bromo-6-fluoro-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2/c9-7-6-4(8(13)14)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKZOBUDXONMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646381 | |

| Record name | 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-01-0 | |

| Record name | 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。